

# Application Note: A Robust UV-HPLC Method for Impurity Profiling of Carisoprodol

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## Compound of Interest

Compound Name: Carisoprodol

Cat. No.: B1668446

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## Abstract

This application note details a stability-indicating ultraviolet-high performance liquid chromatography (UV-HPLC) method for the comprehensive impurity profiling of **Carisoprodol**. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and stability testing of **Carisoprodol** in bulk drug and pharmaceutical formulations. The method effectively separates **Carisoprodol** from its known impurities and degradation products generated under forced degradation conditions. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.

## Introduction

**Carisoprodol** is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. [1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes the development and validation of a UV-HPLC method for the impurity profiling of **Carisoprodol**.

## Experimental

### Instrumentation and Chemicals

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- **Chemicals:** HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. Reference standards of **Carisoprodol** and its known impurities were procured from certified vendors.

## Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of **Carisoprodol** and its impurities:

Parameter	Condition
Column	Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	A mixture of 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v). <a href="#">[3]</a>
Flow Rate	1.0 mL/min
Column Temperature	30 °C <a href="#">[4]</a> <a href="#">[5]</a>
Detection Wavelength	240 nm <a href="#">[3]</a>
Injection Volume	20 µL
Run Time	30 minutes

## Protocols

### Standard and Sample Preparation

- **Standard Stock Solution:** Accurately weigh and dissolve about 25 mg of **Carisoprodol** reference standard in the mobile phase to obtain a concentration of 250 µg/mL.
- **Impurity Stock Solution:** Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the mobile phase.

- **Sample Solution:** Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to obtain a final concentration of approximately 250 µg/mL of **Carisoprodol**.

## Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.<sup>[6][7]</sup> The sample was subjected to the following stress conditions:

- **Acid Hydrolysis:** 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
- **Base Hydrolysis:** 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.
- **Oxidative Degradation:** 1 mL of sample solution was mixed with 1 mL of 3% H<sub>2</sub>O<sub>2</sub> and kept at room temperature for 24 hours.
- **Thermal Degradation:** The solid drug substance was kept in an oven at 105 °C for 48 hours.
- **Photolytic Degradation:** The solid drug substance was exposed to UV light (254 nm) for 48 hours.

After degradation, the samples were diluted with the mobile phase to the target concentration and analyzed.

## Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

- **System Suitability:** The system suitability was evaluated by injecting six replicate injections of the standard solution. The %RSD for the peak area and retention time should be less than 2.0%.
- **Specificity:** The specificity of the method was determined by analyzing the chromatograms of the blank, placebo, **Carisoprodol** standard, and the stressed samples. The peaks of the impurities should be well-resolved from the **Carisoprodol** peak.

- **Linearity:** Linearity was established by analyzing a series of solutions containing **Carisoprodol** and its impurities at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient ( $r^2$ ) should be greater than 0.999.
- **Accuracy:** The accuracy of the method was determined by the recovery of known amounts of impurities spiked into the sample solution at three concentration levels (50%, 100%, and 150%). The recovery should be within 98.0% to 102.0%.
- **Precision:** The precision of the method was evaluated by analyzing six replicate samples at the target concentration on the same day (repeatability) and on different days (intermediate precision). The %RSD should be not more than 2.0%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
- **Robustness:** The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate ( $\pm 0.1$  mL/min), column temperature ( $\pm 2$  °C), and mobile phase composition ( $\pm 2\%$ ).

## Data Presentation

### System Suitability

Parameter	Acceptance Criteria	Observed Value
%RSD of Peak Area	$\leq 2.0\%$	0.8%
%RSD of Retention Time	$\leq 2.0\%$	0.3%
Tailing Factor	$\leq 2.0$	1.2
Theoretical Plates	$\geq 2000$	5800

### Linearity

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )
Carisoprodol	1 - 30	0.9998
Impurity A	0.1 - 1.5	0.9995
Impurity B	0.1 - 1.5	0.9996
Impurity D	0.1 - 1.5	0.9992

## Accuracy (Recovery)

Impurity	Spiked Level	% Recovery (Mean ± SD, n=3)
Impurity A	50%	99.5 ± 0.4
100%	100.2 ± 0.3	
150%	100.8 ± 0.5	
Impurity B	50%	99.8 ± 0.6
100%	100.5 ± 0.2	
150%	101.1 ± 0.4	

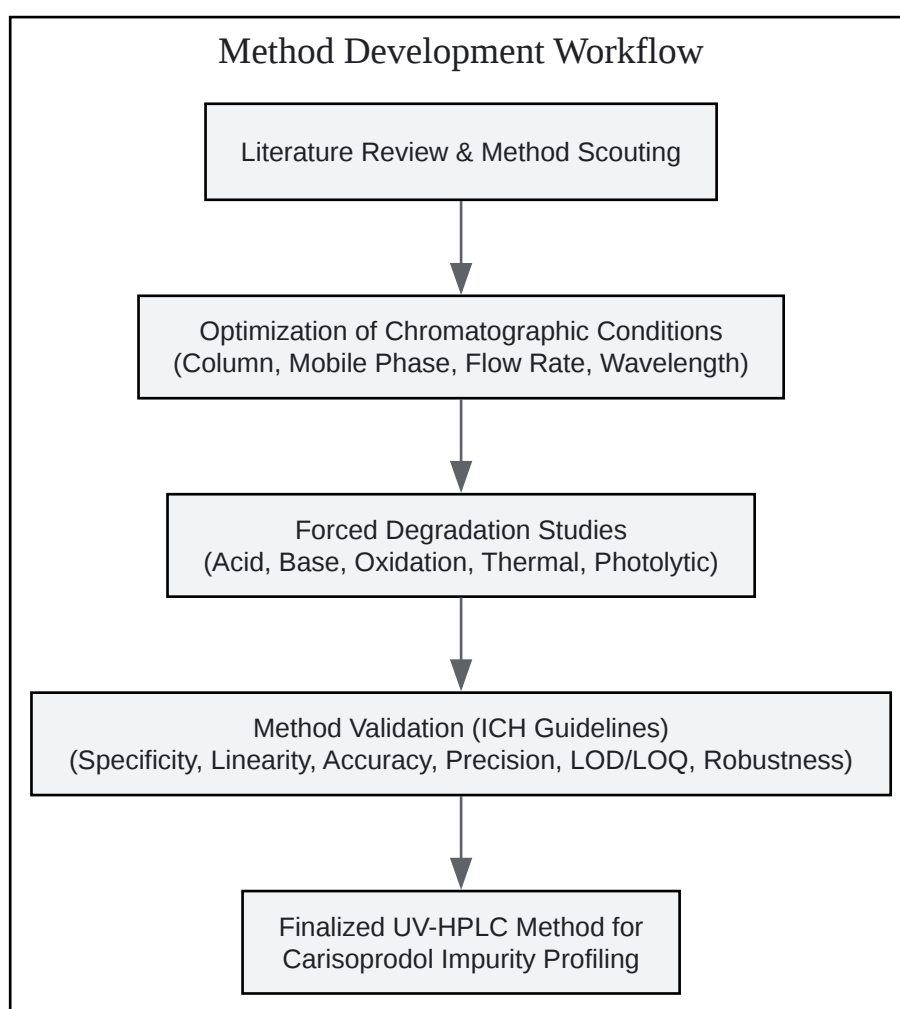
## Precision

Analyte	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Carisoprodol	0.7%	1.1%
Impurity A	1.2%	1.5%
Impurity B	1.1%	1.6%

## LOD and LOQ

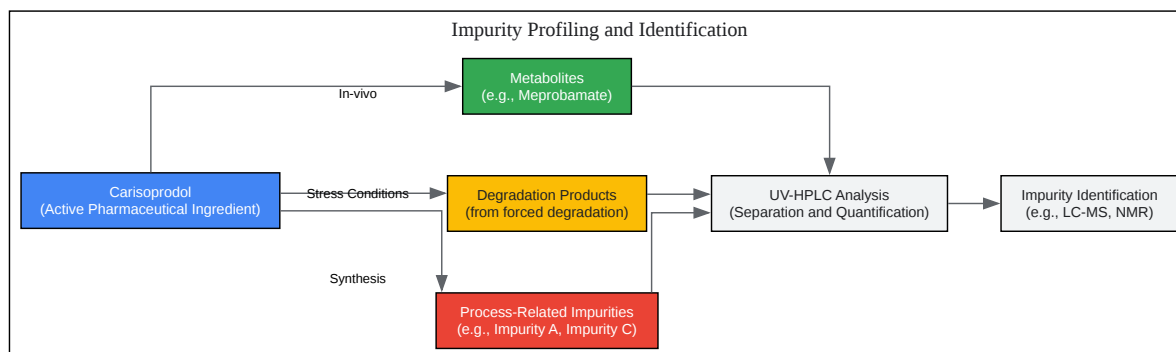
Analyte	LOD (µg/mL)	LOQ (µg/mL)
Carisoprodol	0.05	0.15
Impurity A	0.03	0.1
Impurity B	0.03	0.1

## Visualizations



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Caption: Workflow for UV-HPLC Method Development.



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Caption: Logical Relationship in Impurity Profiling.

## Conclusion

The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of **Carisoprodol** and its impurities. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment of **Carisoprodol** in the pharmaceutical industry. The clear separation of the parent drug from its potential impurities ensures the safety and efficacy of the final product.

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